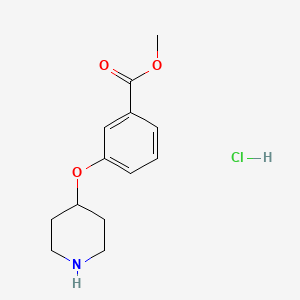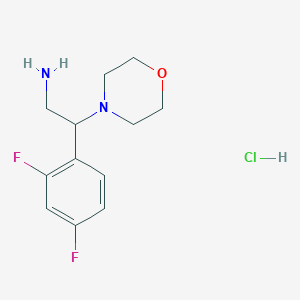![molecular formula C9H10N4 B1451282 4-(5-甲基-4H-[1,2,4]三唑-3-基)-苯胺 CAS No. 518065-43-5](/img/structure/B1451282.png)
4-(5-甲基-4H-[1,2,4]三唑-3-基)-苯胺
描述
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms, which imparts unique chemical properties and biological activities to the compound .
科学研究应用
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
作用机制
Target of Action
The primary targets of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, and survival.
Mode of Action
It is believed to interact with its targets, potentially inhibiting their activity . This interaction can lead to changes in the cellular processes controlled by these proteins.
生化分析
Biochemical Properties
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The triazole ring in this compound allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, it has been observed to interact with enzymes such as serine/threonine-protein kinases and glycogen synthase kinase-3 beta . These interactions can modulate the activity of these enzymes, influencing various cellular processes.
Cellular Effects
The effects of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of serine/threonine-protein kinases, which play a crucial role in cell signaling pathways . By modulating these pathways, 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine can alter gene expression patterns and metabolic activities within the cell, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific enzymes and proteins, thereby modulating their activity. For example, its interaction with serine/threonine-protein kinases can lead to either inhibition or activation of these enzymes, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine has been observed to cause sustained changes in cellular function, including alterations in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
The effects of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects such as cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is involved in several metabolic pathways. It interacts with enzymes such as serine/threonine-protein kinases and glycogen synthase kinase-3 beta, which are key regulators of metabolic processes . These interactions can influence metabolic flux and the levels of various metabolites within the cell, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.
准备方法
The synthesis of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzohydrazide with formamide under acidic conditions to form the triazole ring. This intermediate is then coupled with aniline to yield the final product . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
化学反应分析
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
相似化合物的比较
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is unique due to its specific substitution pattern on the triazole ring. Similar compounds include:
Fluconazole: An antifungal agent with a triazole ring, but with different substituents.
Voriconazole: Another antifungal with a triazole ring, used for treating serious fungal infections.
Trazodone: An antidepressant with a triazole ring, but with different pharmacological properties.
These compounds share the triazole core but differ in their substituents and biological activities, highlighting the versatility and importance of the triazole ring in medicinal chemistry.
属性
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCYWHMUTPKZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651040 | |
| Record name | 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518065-43-5 | |
| Record name | 4-(3-Methyl-1H-1,2,4-triazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518065-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methyl-1H-1,2,4-triazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1451202.png)
![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)

![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)
![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1451211.png)

![N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine](/img/structure/B1451214.png)
![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)

